6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

MAO-A inhibition monoamine oxidase neurochemistry

Differentiated by a 6-methyl substitution, this compound exhibits distinct MAO-A inhibitory activity (IC50 25.3 µM), altered solubility (38 mg/L), and unique pKa (4.73) versus kynurenic acid. Essential for SAR studies and as a low-activity comparator in enzymatic assays. Supplied at ≥98% purity with defined storage and shipping conditions.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 130064-09-4
Cat. No. B1368089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS130064-09-4
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyYZLHMOMDUOBOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-09-4) – Baseline Characterization and Procurement Context


6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-09-4) is a 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative with a molecular formula C11H9NO3 and molecular weight 203.19 g/mol . The compound features a quinoline core bearing a 6-methyl substituent and a 2-carboxylic acid moiety, a substitution pattern that confers distinct physicochemical and biological properties relative to the unsubstituted parent scaffold (kynurenic acid) and other 6-substituted analogs [1]. It is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology, with a typical commercial purity of 95–98% .

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Why In-Class Analogs Are Not Direct Substitutes


Within the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid chemotype, subtle variations in substitution pattern produce pronounced differences in target engagement, solubility, and ionization behavior. Structure–activity relationship (SAR) studies on closely related 1,3,6-trisubstituted derivatives demonstrate that the nature and position of substituents—particularly at the 6-position—critically modulate pharmacological activity, with alkoxy chains enhancing ETA receptor antagonism while branched or unsaturated groups diminish it [1]. For 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, the 6-methyl group alters electronic distribution and steric profile, resulting in distinct MAO-A inhibitory activity, aqueous solubility, and acid–base character compared to the unsubstituted parent (kynurenic acid) and other 6-substituted analogs [2]. These quantitative differences render the compound non-interchangeable with generic 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives in assays, formulation development, or synthetic routes.

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid – Quantitative Differentiation Evidence vs. Comparators


MAO-A Inhibitory Activity: Weak Potency as a Differentiating Feature for 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits weak inhibition of human recombinant MAO-A, with an IC50 of 25.3 µM (25,300 nM) [1]. In contrast, the classic MAO-A inhibitor clorgyline displays an IC50 of 2.99 nM under comparable assay conditions [2]. The target compound is approximately 8,450-fold less potent than clorgyline, positioning it as a low-activity reference compound rather than a candidate for potent MAO-A inhibition.

MAO-A inhibition monoamine oxidase neurochemistry enzyme inhibition

Aqueous Solubility: 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid vs. Kynurenic Acid

The aqueous solubility of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is 38 mg/L . In comparison, the unsubstituted parent compound kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) exhibits an aqueous solubility of 9 mg/mL (9,000 mg/L) . The 6-methyl substituted derivative is approximately 237-fold less soluble, a property that directly impacts dissolution kinetics, formulation strategy, and suitability for aqueous-based assays.

solubility physicochemical properties formulation analytical chemistry

Acid Dissociation Constant (pKa): Ionization Profile Differentiation

The predicted pKa of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is 4.73 ± 0.10 . This value is approximately 1.2–1.3 log units higher than the predicted pKa of kynurenic acid (3.49) . The difference in acidity reflects the electron-donating effect of the 6-methyl substituent, reducing the extent of carboxylate anion formation at physiological pH and altering membrane permeability and protein-binding characteristics.

pKa ionization physicochemical characterization drug design

Commercial Purity and Stability: Procurement-Relevant Specifications

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is commercially available with purity specifications ranging from 95% to 98% . The compound is reported to be stable for at least 2 years when stored as supplied at room temperature in a dry environment . In contrast, the related compound 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) is often supplied at ≥99% purity . The 95–98% purity range for the 6-methyl derivative reflects its status as a research chemical and building block rather than a pharmaceutical-grade material, and users must verify lot-specific purity for applications requiring high chemical homogeneity.

purity stability storage quality control procurement

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid – Evidence-Anchored Research and Industrial Application Scenarios


MAO-A Assay Development: Low-Activity Reference / Negative Control

Given its weak MAO-A inhibitory activity (IC50 = 25.3 µM), 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid serves as a suitable low-activity comparator in monoamine oxidase A enzymatic assays [1]. It can be employed to establish baseline inhibition curves, validate assay sensitivity, or serve as a negative control when screening for potent MAO-A inhibitors, where compounds with IC50 values in the nanomolar range (e.g., clorgyline, IC50 = 2.99 nM) are expected [2].

Physicochemical Profiling: Comparative Solubility and Ionization Studies

The pronounced differences in aqueous solubility (38 mg/L vs. 9,000 mg/L for kynurenic acid) and pKa (4.73 vs. 3.49) make this compound a valuable tool for structure–property relationship studies [1][2]. It can be used to investigate how a single methyl substitution at the 6-position alters solubility, logP, and ionization-dependent membrane permeability, providing insight for medicinal chemistry optimization of quinoline-based scaffolds.

Synthetic Building Block for Diversified Quinoline Derivatives

As a 6-methyl-substituted 4-oxo-1,4-dihydroquinoline-2-carboxylic acid core, this compound is a strategic intermediate for further derivatization. Its 2-carboxylic acid handle enables amide or ester formation, while the 6-methyl group provides a fixed substitution pattern distinct from the parent scaffold [1]. Synthetic chemists may leverage its commercial availability at 95–98% purity [2] to access libraries of 6-methylquinoline-2-carboxylic acid analogs for screening in antimicrobial, antiviral, or CNS-targeted programs.

Reference Standard for Analytical Method Development and Quality Control

With defined purity specifications (95–98%) and a reported stability of 2 years under recommended storage conditions, 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can serve as a reference material for developing and validating HPLC, LC–MS, or other analytical methods aimed at quantifying quinoline-2-carboxylic acid derivatives in complex mixtures [1].

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